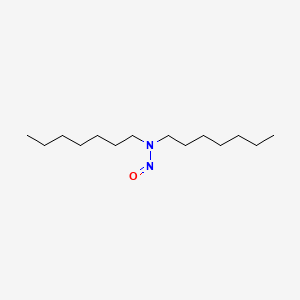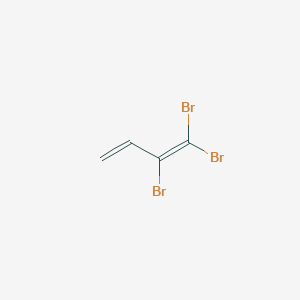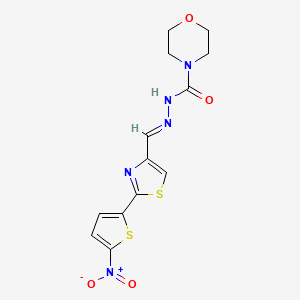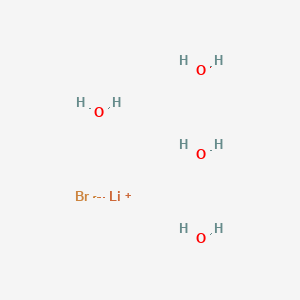
N,N-diheptylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diheptylnitrous amide is an organic compound belonging to the amide family, characterized by the presence of a nitrogen atom bonded to a carbonyl group. This compound is notable for its unique structure, which includes two heptyl groups attached to the nitrogen atom. Amides are significant in both biological systems and industrial applications due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diheptylnitrous amide typically involves the reaction of heptylamine with a nitrous acid derivative. One common method is the reaction of heptylamine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of the amide bond .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diheptylnitrous amide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to form heptanoic acid and heptylamine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Involves the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Hydrolysis: Heptanoic acid and heptylamine.
Reduction: Heptylamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diheptylnitrous amide has several applications in scientific research:
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amides.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N,N-diheptylnitrous amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, stabilizing the protein-ligand complex and altering the protein’s conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Diethylacetamide
Comparison
N,N-Diheptylnitrous amide is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to shorter-chain amides like DMF and DMA. These longer chains can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other amides may not be as effective .
Eigenschaften
CAS-Nummer |
54986-34-4 |
|---|---|
Molekularformel |
C14H30N2O |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
N,N-diheptylnitrous amide |
InChI |
InChI=1S/C14H30N2O/c1-3-5-7-9-11-13-16(15-17)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
ZFMMKARRWWPADU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CCCCCCC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)









![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)



